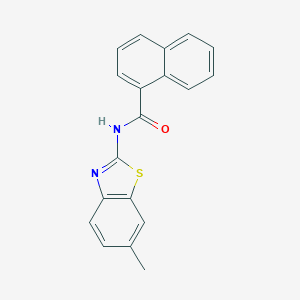

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Description

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a benzothiazole derivative characterized by a naphthalene-1-carboxamide group attached to the 2-position of a 6-methyl-substituted benzothiazole scaffold. Benzothiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMZRLWUZPMVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the condensation of 2-aminobenzenethiol with naphthalene-1-carboxylic acid or its derivatives. One common method is the reaction of 2-aminobenzenethiol with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, green chemistry approaches, such as the use of water as a solvent and the application of catalytic systems, are being explored to make the production process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .

Applications De Recherche Scientifique

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The benzothiazole ring system allows for strong interactions with biological macromolecules, enhancing its efficacy .

Comparaison Avec Des Composés Similaires

Key Observations :

Key Observations :

- The naphthalene-carboxamide scaffold may share mechanistic similarities with 4-thiazolidinones (e.g., membrane disruption) but lacks direct evidence of antimicrobial activity .

- Unlike semicarbazones, the target compound’s rigid naphthalene group might limit anticonvulsant efficacy due to reduced blood-brain barrier penetration .

Advantages of Target Compound :

- Simplified synthesis compared to multi-step routes for 4-thiazolidinones or semicarbazones.

- Naphthalene’s lipophilicity may improve bioavailability over polar carbohydrazides .

Activité Biologique

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide belongs to the class of benzothiazole derivatives, characterized by the presence of a naphthalene moiety linked to a benzothiazole ring. The synthesis typically involves the reaction of 6-methyl-1,3-benzothiazol-2-amine with naphthalene-1-carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions.

Antimicrobial Properties

N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide has been evaluated for its antimicrobial activity. Studies indicate that compounds with similar structures exhibit potent antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis and replication .

Anticancer Activity

Research has shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been highlighted in various studies, suggesting its potential as a lead compound for drug development .

Neuroprotective Effects

Preliminary studies suggest that N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide may exhibit neuroprotective effects. It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and inflammation in neuronal cells. These properties are crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

A series of case studies have explored the biological activities of benzothiazole derivatives similar to N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide:

| Study | Findings | |

|---|---|---|

| 1 | Evaluated against various cancer cell lines | Induced apoptosis in breast and lung cancer cells |

| 2 | Antimicrobial activity against Gram-positive and Gram-negative bacteria | Effective inhibitor of bacterial growth |

| 3 | Neuroprotective assays in vitro | Reduced oxidative stress markers in neuronal cultures |

These findings underscore the compound's versatility as a potential therapeutic agent across multiple disease states.

The biological activity of N-(6-methyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can be attributed to its ability to interact with specific biological targets:

Antimicrobial Mechanism:

The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in metabolic pathways critical for bacterial survival.

Anticancer Mechanism:

It modulates signaling pathways associated with cell proliferation and survival, leading to increased apoptosis rates in malignant cells.

Neuroprotective Mechanism:

The compound appears to mitigate oxidative stress by scavenging free radicals and inhibiting pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.